2-[(4-bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile
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Overview
Description
2-[(4-bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyridine ring substituted with bromophenyl, dichlorophenyl, and methylphenyl groups, along with a carbonitrile functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(4-bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromophenylacetonitrile: Similar in structure but lacks the pyridine ring and additional substituents.
4-(4-bromophenyl)pyridine: Contains the pyridine ring but lacks the dichlorophenyl and methylphenyl groups.
Uniqueness
2-[(4-bromophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile is unique due to its combination of substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15BrCl2N2S/c1-15-2-4-16(5-3-15)24-13-21(20-11-8-18(27)12-23(20)28)22(14-29)25(30-24)31-19-9-6-17(26)7-10-19/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMZUKYKFMFCED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=C(C=C(C=C3)Cl)Cl)C#N)SC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15BrCl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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